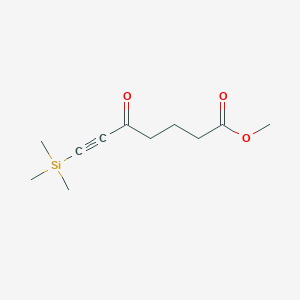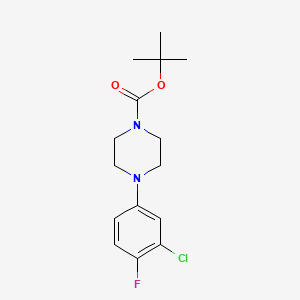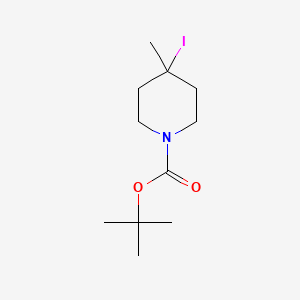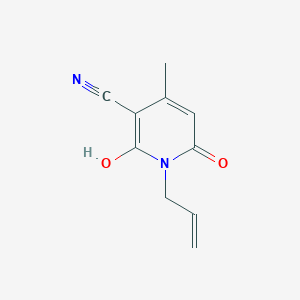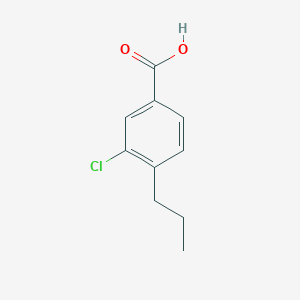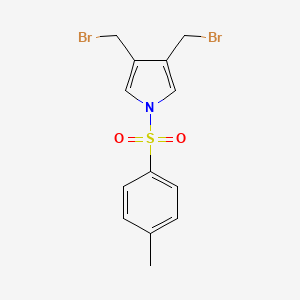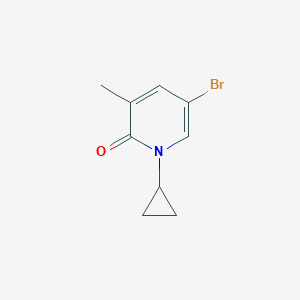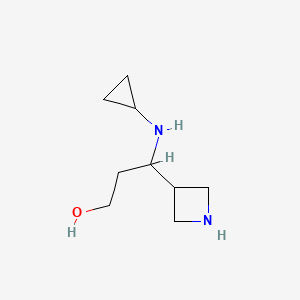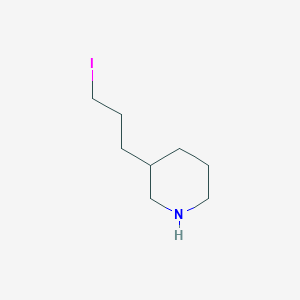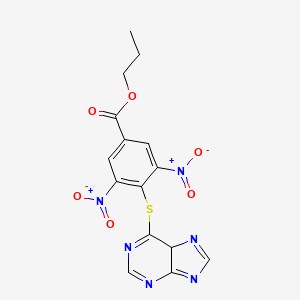
propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a purine derivative through a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate typically involves multiple steps, starting with the nitration of a benzoic acid derivative to introduce nitro groups at the 3 and 5 positions This is followed by the esterification of the carboxylic acid group with propanol to form the propyl ester
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives of the benzoate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
科学的研究の応用
Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the purine moiety play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function. The sulfanyl group acts as a flexible linker, allowing the compound to adopt conformations that facilitate binding to its targets.
類似化合物との比較
Similar Compounds
Propyl 3,5-dinitrobenzoate: Lacks the purine moiety and sulfanyl group, making it less complex.
3,5-Dinitro-4-(5H-purin-6-ylsulfanyl)benzoic acid: Similar structure but without the propyl ester group.
Propyl 3,5-dinitro-4-(5H-purin-6-ylamino)benzoate: Contains an amino group instead of a sulfanyl group.
Uniqueness
Propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate is unique due to the presence of both the purine moiety and the sulfanyl linker, which confer specific chemical and biological properties not found in the similar compounds listed above
特性
CAS番号 |
60112-26-7 |
|---|---|
分子式 |
C15H12N6O6S |
分子量 |
404.4 g/mol |
IUPAC名 |
propyl 3,5-dinitro-4-(5H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C15H12N6O6S/c1-2-3-27-15(22)8-4-9(20(23)24)12(10(5-8)21(25)26)28-14-11-13(17-6-16-11)18-7-19-14/h4-7,11H,2-3H2,1H3 |
InChIキー |
NGIWENIATYGNGH-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC=NC3=NC=NC32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


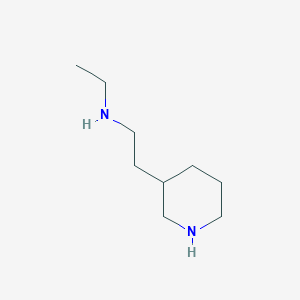
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
